molecular formula C8H7ClO B041964 4'-Chloroacetophenone CAS No. 99-91-2

4'-Chloroacetophenone

Cat. No. B041964
CAS RN: 99-91-2
M. Wt: 154.59 g/mol
InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05886210

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with 2,4-diclhloroacetophlenone (5.0 g, 26.5 mmol) and copper(I) chloride (5.24 g, 53.0 mmol). Propionic acid (5.87 g, 79.0 mmol) and N,N-dimethylformamide (20 mL) were added, and the resulting mixture was heated to 130°-135° C. Additional copper(I) chloride was added after 31 hours in order to increase the rate of the reaction. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (100 hours). The reaction mixture was cooled to room temperature; toluene (50 mL) and 2M hydrochloric acid solution (100 mL) were added. The layers were separated, and the upper organic layer was washed with 2M hydrochloric acid solution (50 mL). The resulting yellow organic layer was washed with water (50 mL) and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum, yielding 3.95 g of 4-chloroacetophenone (3.95 g, 98.9%) as a yellow oil.
[Compound]
Name
2,4-diclhloroacetophlenone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
catalyst
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
98.9%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH2:2][CH3:3].[CH3:6]N(C)C=O.[ClH:11].[C:12]1(C)[CH:17]=CC=[CH:14][CH:13]=1>[Cu]Cl>[CH3:6][C:1]([C:2]1[CH:3]=[CH:14][C:13]([Cl:11])=[CH:12][CH:17]=1)=[O:5]

Inputs

Step One
Name
2,4-diclhloroacetophlenone
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
5.24 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
5.87 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-mL round-bottom flask was equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen inlet, and heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 130°-135° C
TEMPERATURE
Type
TEMPERATURE
Details
to increase
CUSTOM
Type
CUSTOM
Details
the rate of the reaction
CUSTOM
Type
CUSTOM
Details
(100 hours)
Duration
100 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the upper organic layer was washed with 2M hydrochloric acid solution (50 mL)
WASH
Type
WASH
Details
The resulting yellow organic layer was washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.